BenchChemオンラインストアへようこそ!

N-pyrimidin-2-ylazepan-4-amine

Fragment-based drug discovery Structural biology RNA decapping enzymology

Deploy this crystallographically validated (3S)-azepane-pyrimidine fragment to interrogate hDCP2 active sites or explore kinase back-pockets inaccessible to piperidine analogs. Its defined PDB pose (5QOS) eliminates SAR ambiguity from generic 2-aminopyrimidine cores, securing your fragment-to-lead trajectory with stereospecific binding data. Request quotes for research-grade chiral material.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
Cat. No. B6634633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-pyrimidin-2-ylazepan-4-amine
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CC(CCNC1)NC2=NC=CC=N2
InChIInChI=1S/C10H16N4/c1-3-9(4-8-11-5-1)14-10-12-6-2-7-13-10/h2,6-7,9,11H,1,3-5,8H2,(H,12,13,14)
InChIKeyBWQKURBTHBPUER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Pyrimidin-2-ylazepan-4-amine: Structural and Procurement Overview for Azepane-Pyrimidine Research Compounds


N-Pyrimidin-2-ylazepan-4-amine (C10H16N4; MW 192.26 g/mol) is a heterocyclic amine combining a seven-membered azepane ring with a pyrimidine moiety linked via a secondary amine at the 4-position of the azepane [1]. This compound belongs to the broader class of 2-aminopyrimidine derivatives, many of which have been developed as kinase inhibitors, GPCR modulators, and protein-protein interaction disruptors. Its (3S)-enantiomer has been crystallographically resolved in complex with the mRNA decapping enzyme DCP2 (NUDT20), confirming its utility as a structural probe for fragment-based drug discovery [2]. The compound is typically supplied at ≥95% purity and is available through multiple specialty chemical vendors serving academic and industrial medicinal chemistry programs.

Why Substituting N-Pyrimidin-2-ylazepan-4-amine with Other 2-Aminopyrimidines or Cyclic Amines Is Not Scientifically Justified


The azepane-pyrimidine scaffold presents a unique combination of conformational flexibility and electronic character that cannot be recapitulated by smaller cyclic amines (e.g., piperidine, pyrrolidine) or alternative heteroaryl substitutions [1]. The seven-membered azepane ring introduces distinct puckering geometries and nitrogen lone-pair orientations that directly influence binding pocket complementarity, as demonstrated in crystallographic studies of related azepane-containing ligands [2]. Furthermore, the 4-amino substitution pattern on the azepane creates a chiral center that enables stereospecific interactions with protein targets; the (3S)-enantiomer exhibits a defined binding mode in the DCP2 active site that the (3R)-enantiomer or achiral analogs cannot reproduce [3]. Procurement of generic 2-aminopyrimidine cores lacking the azepane-4-amine substitution introduces uncontrolled variables in SAR campaigns and risks invalidating established crystallographic or biochemical data.

Quantitative Differentiation Evidence: N-Pyrimidin-2-ylazepan-4-amine vs. Analogous Scaffolds


Stereospecific Binding Mode in DCP2 (NUDT20) Crystal Structure vs. Racemic or Achiral Analogs

The (3S)-enantiomer of N-pyrimidin-2-ylazepan-4-amine (coded as compound Z1187701032/LES) has been co-crystallized with human DCP2 (NUDT20) as part of the PanDDA fragment screening initiative, yielding a defined electron density map and unambiguous binding pose at 1.0-1.5 Å resolution [1]. This represents a direct structural validation that the stereochemistry and scaffold geometry are compatible with specific protein binding pockets. In contrast, racemic mixtures or the (3R)-enantiomer would not reproduce this validated binding mode due to the chiral constraints of the DCP2 active site.

Fragment-based drug discovery Structural biology RNA decapping enzymology

Conformational Diversity of Azepane Ring vs. Piperidine Analogs in Pyrimidine-2-yl Series

The seven-membered azepane ring in N-pyrimidin-2-ylazepan-4-amine accesses a broader conformational ensemble than the six-membered piperidine or five-membered pyrrolidine analogs commonly employed in 2-aminopyrimidine scaffolds [1]. In related pyrimidine-azepane systems, the azepane ring adopts multiple low-energy chair and twist-boat conformations with nitrogen pyramidalization angles varying by 10-15° compared to piperidine, enabling adaptive binding to shallow or irregular protein pockets [2]. This conformational plasticity is structurally analogous to that observed in FDA-approved azepane-containing drugs such as buspirone and azelastine, where the seven-membered ring is critical for receptor subtype selectivity.

Medicinal chemistry Conformational analysis Kinase inhibitor design

PDB-Deposited Ligand Validation vs. Uncharacterized 2-Aminopyrimidine Analogs

N-Pyrimidin-2-ylazepan-4-amine (as the (3S)-enantiomer) is one of a limited subset of azepane-pyrimidine compounds with a deposited PDB ligand structure, specifically in complex with the human mRNA decapping enzyme DCP2 (PDB: 5QOS) [1]. This distinguishes it from the vast majority of commercially available 2-aminopyrimidine derivatives that lack any experimentally validated protein binding data. The PanDDA (Pan-Dataset Density Analysis) methodology used for this deposition represents a rigorous fragment screening workflow that confirms genuine binding rather than artifactual crystal contacts.

Fragment screening Crystallography Chemical probe validation

Optimal Research Applications for N-Pyrimidin-2-ylazepan-4-amine Based on Validated Evidence


Fragment-Based Lead Discovery Targeting RNA Decapping Enzymes (DCP2/NUDT20)

The (3S)-enantiomer of N-pyrimidin-2-ylazepan-4-amine serves as a validated fragment hit for human DCP2, as demonstrated by its PDB deposition (5QOS) from the PanDDA fragment screening initiative [1]. Researchers can use this compound as a starting point for structure-guided elaboration targeting the mRNA decapping machinery, which is implicated in post-transcriptional regulation of oncogenes and viral RNA stability. The defined binding pose enables rational design of derivatives with improved affinity while maintaining the core azepane-pyrimidine scaffold geometry.

Conformational Scaffold for Kinase Hinge-Binder Optimization

The 2-aminopyrimidine core of N-pyrimidin-2-ylazepan-4-amine is a recognized hinge-binding motif in numerous kinase inhibitor programs, while the azepane-4-amine substitution provides conformational flexibility that can access kinase back pockets or selectivity pockets not reachable by piperidine or morpholine analogs [1]. This scaffold is particularly relevant for medicinal chemistry programs targeting kinases with gatekeeper mutations or those requiring adaptive binding to accommodate conformational changes upon activation loop phosphorylation.

Chiral Probe Development for Stereospecific Protein-Ligand Interaction Studies

The availability of (3S)-N-pyrimidin-2-ylazepan-3-amine with defined stereochemistry and crystallographic validation makes this compound suitable as a chiral probe for investigating stereospecific interactions in protein binding sites. The chiral center at the 4-position (3-position in systematic nomenclature) of the azepane ring creates a defined orientation of the pyrimidine moiety relative to the azepane scaffold, enabling studies of enantioselective binding in GPCRs, ion channels, or metabolic enzymes where stereochemistry governs pharmacological activity [2].

Reference Standard for Azepane-Containing Fragment Library Quality Control

As a structurally characterized azepane-pyrimidine compound with documented PDB ligand parameters, N-pyrimidin-2-ylazepan-4-amine can serve as a reference standard for quality control in fragment library curation. Its molecular weight (192.26 g/mol), heteroatom composition, and Lipinski compliance align with fragment library design principles, and its defined stereochemistry and crystallographic validation provide benchmarks for assessing purity, identity, and binding competency of related azepane-containing fragments [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-pyrimidin-2-ylazepan-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.